N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
Description
N-(5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxole-methyl group at position 5 and a 4-fluorophenoxy-acetamide moiety at position 2. Its structural complexity arises from the integration of a benzodioxole ring (imparting metabolic stability) and a fluorophenoxy group (enhancing lipophilicity and bioavailability), making it a candidate for targeted drug design .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O5/c19-12-2-4-13(5-3-12)24-9-16(23)20-18-22-21-17(27-18)8-11-1-6-14-15(7-11)26-10-25-14/h1-7H,8-10H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRZTNYDOUVEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the 1,3,4-Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Fluorophenoxyacetamide Group: This is usually done through nucleophilic substitution reactions where the fluorophenoxy group is introduced to the acetamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-Cancer Activity
The compound's structure suggests significant potential in the development of anti-cancer agents. The benzo[d][1,3]dioxole moiety is known for its biological activity, particularly in cancer treatment. Research has shown that derivatives of this structure exhibit considerable cytotoxicity against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several derivatives of benzo[d][1,3]dioxole on human cancer cell lines. The results indicated that compounds with the benzo[d][1,3]dioxole structure had IC50 values significantly lower than standard chemotherapy agents like doxorubicin. For instance, certain derivatives demonstrated IC50 values as low as 0.0316 µM against adenocarcinoma cells, showcasing their potency compared to traditional drugs .
- Mechanism of Action : The anti-cancer mechanisms were investigated through various assays including cell cycle analysis and apoptosis assessment. Compounds were found to induce apoptosis in cancer cells by affecting mitochondrial pathways and inhibiting key proteins involved in cell survival .
Anti-Inflammatory Properties
Research has also highlighted the anti-inflammatory potential of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide. The oxadiazole ring is known for its ability to modulate inflammatory responses.
Experimental Evidence
- Inhibition of Pro-inflammatory Cytokines : In vitro studies have demonstrated that compounds containing the oxadiazole moiety can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a potential application in treating inflammatory diseases.
Antibacterial Activity
The compound's structural features also indicate possible antibacterial properties. The presence of the benzo[d][1,3]dioxole unit may enhance its interaction with bacterial targets.
Research Insights
- Antibacterial Efficacy : Preliminary studies have shown that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures were tested against common pathogens and showed promising results .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with active site residues. The fluorophenoxy group enhances the compound’s lipophilicity, aiding in membrane permeability and cellular uptake.
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules based on heterocyclic cores (1,3,4-oxadiazole, thiadiazole), substituent patterns, and reported bioactivities.
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations :
- Substituent Influence on Activity: The benzodioxole-methyl group (common in C26, SW-C165, and the target compound) correlates with antimicrobial activity, likely due to enhanced membrane penetration . Fluorophenoxy groups (target compound, 7d) improve cytotoxicity and selectivity in cancer models by modulating electron-withdrawing effects and metabolic stability . Sulfanyl/sulfonyl substituents (6f, 8t, 2a) enhance enzyme inhibition (e.g., LOX, laccase) but may increase cytotoxicity in some cases .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on available literature.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 378.38 g/mol
The compound features a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a fluorophenoxy group, which contribute to its biological activity.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of related compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives such as N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were evaluated against various cancer cell lines (HeLa, A549, MCF-7). Some compounds exhibited potent growth inhibition with IC values below 5 µM. Notably:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C27 | A549 | 3.52 ± 0.49 |
| C7 | A549 | 2.06 ± 0.09 |
| C16 | MCF-7 | 2.55 ± 0.34 |
These findings suggest that the structural components of the compound may enhance its interaction with cellular targets involved in tumor proliferation .
The mechanisms by which these compounds exert their antitumor effects include:
- Induction of Apoptosis: Compounds have been shown to trigger apoptotic pathways in cancer cells without affecting normal cells.
- Inhibition of Key Signaling Pathways: Some derivatives inhibited pathways involving AKT and mTOR, critical for cell survival and growth .
Synthesis and Evaluation
Research has focused on synthesizing derivatives of the core structure to evaluate their biological activities systematically. For example, a study synthesized a series of thiazolidinones modified with various substituents to assess their anticancer properties . The findings revealed that certain modifications significantly enhanced the compounds' efficacy against cancer cell lines.
In Vivo Studies
Further investigations into the in vivo efficacy of similar compounds are necessary to establish their therapeutic potential fully. Preliminary studies suggest that some derivatives can inhibit tumor growth in animal models when administered at specific dosages.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazole with 2-chloro-2-(4-fluorophenoxy)acetamide in dioxane, using triethylamine as a base to facilitate amide bond formation. The crude product is purified via recrystallization (ethanol-DMF) .
- Critical Parameters : Temperature control (20–25°C), stoichiometric equivalence of reagents, and inert atmosphere to prevent side reactions (e.g., oxidation of the benzodioxole moiety) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Verify the presence of characteristic peaks (e.g., benzodioxole methylene protons at δ ~4.8 ppm, fluorophenoxy aromatic protons at δ ~7.0–7.3 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and oxadiazole ring vibrations at ~1550 cm⁻¹ .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z) .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodology : Screen for anticancer or enzyme-inhibitory activity using cell viability assays (e.g., MTT on NCI-H2066 lung cancer cells) at concentrations of 10–1000 µM. Activity is compared to standards like bevacizumab .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology : Employ Design of Experiments (DoE) to test variables like solvent polarity (dioxane vs. DMF), base strength (triethylamine vs. K2CO3), and reaction time. Use HPLC to monitor purity and column chromatography for separation of byproducts (e.g., unreacted chloroacetamide) .
- Data Analysis : Apply response surface models to identify optimal conditions. For example, higher yields (>75%) are achieved in polar aprotic solvents with excess base (1.5 eq.) .
Q. What computational strategies are used to predict structure-activity relationships (SAR)?
- Methodology :
- Molecular Docking : Use iGEMDOCK 2.0 to simulate binding to target proteins (e.g., CRMP-1). Substituent effects (e.g., fluorophenoxy vs. nitro groups) are analyzed for steric/electronic compatibility .
- DFT Calculations : Compute HOMO-LUMO gaps to assess reactivity. For example, electron-withdrawing groups (e.g., -F) lower LUMO energy, enhancing electrophilic interactions .
Q. How to resolve discrepancies in biological activity data between in vitro and computational models?
- Methodology :
- Assay Validation : Repeat in vitro tests with controlled purity (HPLC >98%) and standardized protocols (e.g., TRAP assay for telomerase inhibition) to rule out experimental variability .
- MD Simulations : Run 100-ns simulations to assess dynamic binding behavior, identifying false positives from static docking models .
Q. What strategies mitigate instability of the benzodioxole moiety under acidic/basic conditions?
- Methodology :
- pH Stability Studies : Monitor degradation via LC-MS under varying pH (1–14). Stabilize the compound by formulating in solid dispersions (e.g., PEG 6000) or using protective groups during synthesis .
- Structural Analogues : Replace benzodioxole with bioisosteres (e.g., benzofuran) and compare pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
